Stereospecific Calcium Channel Affinity
Levemopamil is the (S)-enantiomer of emopamil. When compared to the (R)-enantiomer, the (S)-enantiomer exhibits a 40-fold higher affinity for voltage-dependent calcium channels [1]. This stereochemical difference fundamentally determines the compound's pharmacological activity profile and is not a class-wide property but rather a chiral-specific attribute.
| Evidence Dimension | Calcium channel binding affinity (relative) |
|---|---|
| Target Compound Data | High affinity (reference for S-enantiomer) |
| Comparator Or Baseline | (R)-enantiomer of emopamil: 40-fold lower affinity |
| Quantified Difference | 40-fold difference in affinity |
| Conditions | Voltage-dependent calcium channel binding assays (class inference from phenylalkylamine pharmacology) |
Why This Matters
Procurement of levemopamil (S-enantiomer) rather than racemic emopamil or (R)-enantiomer is essential for experiments requiring defined stereochemical purity and predictable calcium channel pharmacology.
- [1] NCATS Inxight Drugs. Levemopamil entry with stereochemistry comparison. National Center for Advancing Translational Sciences. View Source
